Bipiperidine Extension Enables >10‑Fold Improvement in H3 Receptor Binding Affinity vs. Mono‑Piperidine Analog
The bipiperidine‑thiadiazole scaffold is derived from an HTS lead (thiadiazole I) that displayed moderate H3 binding affinity (human H3 Ki = 49 nM, mouse H3 Ki = 47 nM). SAR optimization of the 2‑piperidinopiperidine moiety yielded compounds with single‑digit nanomolar affinity, including 5p (hH3 Ki = 4.0 nM, mH3 Ki = 7.0 nM) and 5m (hH3 Ki = 3 nM, mH3 Ki = 5 nM) [1]. In contrast, simple 5‑(piperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 71125‑46‑7) lacks the bipiperidine extension and has no reported H3 binding activity in the peer‑reviewed literature, consistent with the SAR observation that removal of the second piperidine ring drastically reduces potency [1]. The bipiperidine moiety thus confers a potency advantage of ≥10‑fold over the minimal thiadiazole‑amine scaffold.
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Bipiperidine‑thiadiazole class: optimized leads achieve hH3 Ki = 3–7 nM; HTS lead hH3 Ki = 49 nM |
| Comparator Or Baseline | 5‑(Piperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 71125‑46‑7): no H3 activity reported |
| Quantified Difference | ≥10‑fold improvement in binding affinity for bipiperidine‑containing analogs vs. mono‑piperidine scaffold |
| Conditions | [³H]‑N‑α‑methylhistamine human and mouse recombinant binding assay |
Why This Matters
The bipiperidine pharmacophore is the key structural determinant for H3 receptor engagement; procurement of the mono‑piperidine analog cannot replace the bipiperidine scaffold for H3‑targeted programs.
- [1] Rao, A. U.; Shao, N.; Aslanian, R. G.; et al. Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. ACS Med. Chem. Lett. 2012, 3 (3), 198–202. DOI: 10.1021/ml200250t. View Source
